3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
CAS No.:
Cat. No.: VC14995071
Molecular Formula: C28H24ClNO6
Molecular Weight: 505.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24ClNO6 |
|---|---|
| Molecular Weight | 505.9 g/mol |
| IUPAC Name | (3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C28H24ClNO6/c1-18-21-15-23(29)25(16-24(21)36-27(32)22(18)14-19-8-4-2-5-9-19)35-26(31)12-13-30-28(33)34-17-20-10-6-3-7-11-20/h2-11,15-16H,12-14,17H2,1H3,(H,30,33) |
| Standard InChI Key | BCLWIJXUFNSTHG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound belonging to the chromen derivatives class. Chromen derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them significant in medicinal chemistry research.
Synthesis Methods
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common method includes the condensation of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with benzyl chloride in the presence of a base like potassium carbonate. This is followed by chlorination using thionyl chloride to introduce the chloro group at the 6-position. The final step involves coupling the resulting intermediate with N-[(benzyloxy)carbonyl]-beta-alanine using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Biological Activity
Chromenone derivatives, including this compound, exhibit significant biological activities:
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Anticancer Activity: Studies have shown that chromenone derivatives can induce apoptosis in cancer cell lines, such as prostate and breast cancer cells, by activating caspases and inducing cell cycle arrest.
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Antimicrobial Activity: These compounds have been reported to exhibit activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with the chloro group potentially enhancing this activity.
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Anti-inflammatory Effects: Chromenone derivatives can inhibit pro-inflammatory cytokines and modulate pathways like NF-kB signaling.
Research Findings
Research on chromenone derivatives highlights their potential therapeutic applications:
| Biological Activity | Mechanism of Action | Relevant Cell Lines |
|---|---|---|
| Anticancer | Apoptosis induction, cell cycle arrest | PC3, DU145, MCF7 |
| Antimicrobial | Interaction with microbial membranes | Staphylococcus aureus, Escherichia coli |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various |
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